

Predicted biochemical properties of sulfonamide derivatives

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Compound of Interest

Compound Name: 4-Amino-N-methylbenzeneethanesulfonamide

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Predicted Biochemical Properties: A Quantitative Overview

Computational and in vitro studies have been instrumental in predicting and validating the biochemical activities of novel sulfonamide derivatives. These activities primarily include enzyme inhibition, antimicrobial effects, and anticancer properties.

Enzyme Inhibition

Sulfonamide derivatives are renowned for their ability to inhibit various enzymes, a property that forms the basis for many of their therapeutic applications.^{[2][3]} The primary sulfonamide moiety (SO_2NH_2) is a key pharmacophore that can coordinate with the zinc ion present in the active site of metalloenzymes, such as carbonic anhydrases.^{[4][5]}

1.1.1 Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes.^[6] Their inhibition is a key therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.^{[2][6][7]} Sulfonamides are the most well-studied class of CA inhibitors.^[8] Predictive studies, often employing molecular docking, have been crucial in identifying potent and selective inhibitors for different CA isoforms (e.g., hCA I, II, IX, XII).^{[9][10]}

Derivative Class	Target Isoform(s)	Inhibition Constant (K_i) / IC_{50}	Reference Compound	Key Findings
Pyrazolo[4,3-c]pyridine Sulfonamides	hCA I, hCA II	K_i : 58.8 nM - 8010 nM (hCA I)	Acetazolamide (AAZ)	Several derivatives were more potent against hCA I than the reference drug. [5]
Sulfonamide-incorporated α -Aminophosphonates	hCA I, II, IX, XII	K_i : 26.7 nM - 469.9 nM (hCA IX)	Acetazolamide (AAZ)	Compound 23 was identified as a highly selective inhibitor for cancer-associated hCA IX over off-target isoforms.[9]
Saccharin Sulfonamides	CA I, II, VII, XII, XIII	K^d : 330 pM - 3.0 μ M	Saccharin	Derivatives exhibited strong nanomolar affinities, significantly more potent than the parent compound, saccharin.[8]
Benzenesulfonamides	E. histolytica CA	K_i : 36 nM - 89 nM	Acetazolamide (AAZ)	4-hydroxymethyl/ethyl-benzenesulfonamides were identified as potent and selective

inhibitors of the
protozoan
enzyme over
human isoforms.
[\[11\]](#)

1,2,3-Triazole
Analogues

bCA-II, hCA-II

IC₅₀: 11.1 μ M -
17.8 μ M (bCA-II)

-

The 1,2,3-
triazole moiety
was found to be
a significant
contributor to the
inhibitory activity.
[\[12\]](#)

1.1.2 Other Enzyme Targets

Beyond carbonic anhydrases, sulfonamides have been predicted to inhibit other clinically relevant enzymes.

Derivative Class	Target Enzyme	Activity (IC ₅₀ / GI ₅₀)	Reference Compound	Key Findings
Thiazole-fused Sulfonamides	Urease	IC ₅₀ : 1.90 ± 0.02 μM	-	Compound YM-2 showed the highest urease inhibition (57.93%). [13] [14]
Isatin-tethered Sulfonamides	VEGFR-2	IC ₅₀ : 26.3 ± 0.4 nM	Sunitinib	Compound 25 exhibited superior inhibitory activity compared to the reference drug sunitinib. [15]
Heterocyclic Sulfonamides	α-Glucosidase	IC ₅₀ : 19.39 μM	Acarbose	Four derivatives showed excellent inhibitory potential, being 1.05- to 1.39-fold more potent than acarbose. [16]

Antimicrobial Activity

The original therapeutic success of sulfonamides was as antibacterial agents.[\[17\]](#) They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[\[18\]](#) This mechanism disrupts the production of DNA and RNA in bacteria.[\[18\]](#)

Derivative	Target Organism(s)	Activity (MIC)	Key Findings
Novel Sulfonamide 1C	E. coli	50 µg/mL	Shown high-level activity against E. coli and moderate activity against B. licheniformis and B. linens.[18]
Sulfonamide Derivatives I & II	S. aureus (clinical isolates)	32 µg/mL (Compound I)	Demonstrated potent antibacterial activity against Staphylococcus aureus.[19]
Mannich Bases of Sulfonamides	Gram-positive & Gram-negative bacteria	-	Compounds were found to be quite active against the pathogens under study.[20]

Anticancer Activity

A significant body of research focuses on the anticancer potential of sulfonamide derivatives.[2] [21] Their mechanisms of action are diverse and can include enzyme inhibition (e.g., CA IX, VEGFR-2), cell cycle arrest, and disruption of microtubule assembly.[2][15]

Derivative	Cancer Cell Line(s)	Activity (GI ₅₀ / IC ₅₀)	Key Findings
2,5-Dichlorothiophene-3-sulfonamide (8b)	HeLa, MDA-MB231, MCF-7	GI ₅₀ : 4.62 ± 0.13 μM (MDA-MB231)	Identified as the most promising anticancer agent among the tested compounds, with strong cytotoxicity.[22]
1,5-Diaryl-1,2,4-triazole-tethered Sulfonamides	MCF-7, T47D	IC ₅₀ : 0.66 ± 0.09 μM (MCF-7)	Exhibited excellent anti-proliferative activity on both breast cancer cell lines.[15]
Antofine/Cryptopleurine Analogues	Human cancer cell lines	GI ₅₀ : 0.02–0.06 μM	A polar analogue (5b) showed significant antitumor activity and improved bioavailability.[23]
Thiazole-fused Sulfonamides (YM-1)	MG-U87 (glioblastoma)	IC ₅₀ : 1.154 ± 0.317 μM	Showed dose-dependent cytotoxicity against cancer cells with lower toxicity to healthy cells at specific concentrations.[13][14]

Predicted ADMET Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in modern drug discovery. For sulfonamide derivatives, these studies help to evaluate their drug-likeness and potential for oral bioavailability.[6][24][25] Online tools and servers like SwissADME are commonly used to predict these pharmacokinetic properties.[6][26] Studies have shown that newly designed cyclic sulfonamides and other derivatives possess favorable ADMET profiles, suggesting they could be viable drug candidates.[24][25]

Methodologies for Predicting Biochemical Properties

A combination of computational and experimental methods is employed to predict and validate the biochemical properties of sulfonamide derivatives.

Computational Protocols

2.1.1 Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site.[\[1\]](#)[\[27\]](#) It is widely used to understand binding mechanisms and predict binding affinity.

- Protocol:
 - Receptor Preparation: The 3D crystal structure of the target protein (e.g., carbonic anhydrase, PDB ID: 1AZM) is obtained from a protein data bank.[\[27\]](#) Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
 - Ligand Preparation: The 2D structures of the sulfonamide derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
 - Docking Simulation: A docking algorithm (e.g., using software like ArgusLab or Schrödinger suite) is used to place the ligand into the defined binding site of the receptor. [\[1\]](#)[\[27\]](#) The simulation generates multiple possible binding poses.
 - Analysis: The results are analyzed based on scoring functions, which estimate the binding free energy. The pose with the lowest energy is typically considered the most favorable. Interactions like hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues are examined.[\[1\]](#)

2.1.2 Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[\[20\]](#) They are used to predict the activity of new compounds based on their

structural features.

- Protocol:
 - Data Set Preparation: A dataset of sulfonamide derivatives with known biological activity (e.g., pIC₅₀ values) is compiled.[\[24\]](#) The set is divided into a training set (to build the model) and a test set (to validate it).
 - Descriptor Calculation: Molecular descriptors (physicochemical, electronic, steric properties) are calculated for each molecule.
 - Model Generation: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that correlates the descriptors with the biological activity.[\[7\]](#)
 - Model Validation: The predictive power of the QSAR model is evaluated using the test set. Statistical parameters like the squared correlation coefficient (r^2) and predictive squared correlation coefficient (r^2_{pred}) are used to assess the model's quality.[\[7\]](#)[\[24\]](#)

2.1.3 ADMET Prediction

In silico ADMET prediction is performed using various computational tools and web servers.

- Protocol:
 - Structure Input: The 2D or 3D structure of the sulfonamide derivative is submitted to an online server (e.g., SwissADME, Molinspiration).[\[6\]](#)[\[26\]](#)[\[27\]](#)
 - Property Calculation: The server calculates a range of physicochemical properties and pharmacokinetic parameters, such as lipophilicity (logP), water solubility, and compliance with drug-likeness rules (e.g., Lipinski's rule of five).[\[16\]](#)
 - Toxicity Prediction: Potential toxicity, such as cardiotoxicity (e.g., hERG inhibition), is also assessed.[\[26\]](#)
 - Analysis: The results are analyzed to determine if the molecule has a favorable profile for a potential oral drug.

Experimental Validation Protocols

2.2.1 Carbonic Anhydrase Inhibition Assay

The stopped-flow CO₂ hydrase assay is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase.[\[9\]](#)[\[11\]](#)

- Protocol:
 - Reagents: Prepare a buffer solution (e.g., Tris-HCl), a solution of the purified CA enzyme, the inhibitor (sulfonamide derivative) dissolved in a suitable solvent (e.g., DMSO), and a CO₂-saturated water solution.
 - Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH due to the formation of bicarbonate and protons is monitored using a pH indicator in a stopped-flow instrument.
 - Inhibition Analysis: The assay is performed in the presence of varying concentrations of the inhibitor. The initial rates of the reaction are measured.
 - Data Analysis: The inhibition constants (K_i) are determined by fitting the data of reaction rates versus inhibitor concentration to the appropriate inhibition equations.

2.2.2 Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar disc diffusion or microdilution methods are commonly used.[\[18\]](#)[\[19\]](#)

- Protocol (Agar Disc Diffusion):
 - Inoculum Preparation: A standardized suspension of the test bacteria is prepared.
 - Plate Inoculation: The bacterial suspension is evenly spread onto the surface of an agar plate (e.g., Sensitest agar).[\[19\]](#)
 - Disc Application: Sterile paper discs impregnated with known concentrations of the sulfonamide derivatives are placed on the agar surface.

- Incubation: The plates are incubated under appropriate conditions (e.g., 35-36°C).
- Analysis: The diameter of the zone of inhibition (the clear area around the disc where bacteria cannot grow) is measured. A larger zone indicates greater susceptibility.

2.2.3 In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[\[13\]](#)[\[14\]](#)

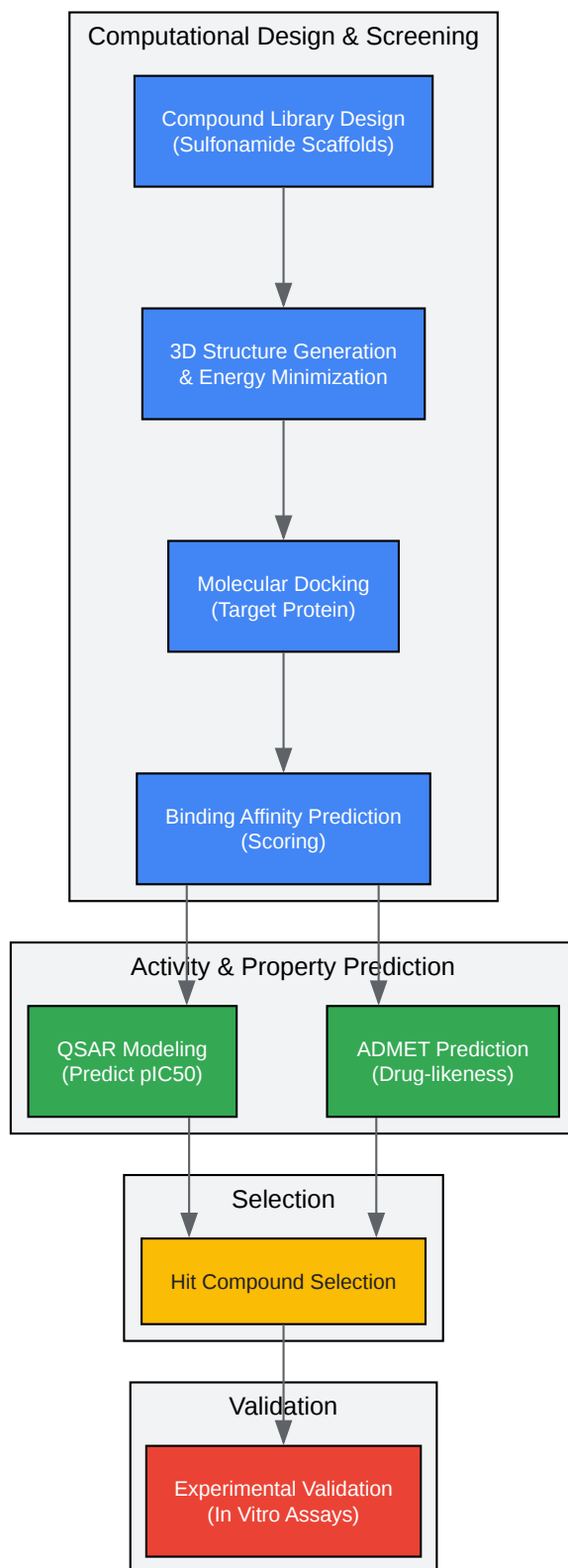
- Protocol:
 - Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates and allowed to attach overnight.[\[15\]](#)[\[22\]](#)
 - Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivatives and incubated for a specified period (e.g., 24-48 hours).
 - MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
 - Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
 - Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
 - Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI₅₀ or IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[\[22\]](#)

Visualizing Predictive Workflows and Mechanisms

Diagrams created using the DOT language help to visualize complex workflows and biological pathways relevant to sulfonamide derivatives.

In Silico Drug Discovery Workflow

The following diagram illustrates a typical computational workflow for the prediction and design of novel sulfonamide inhibitors.

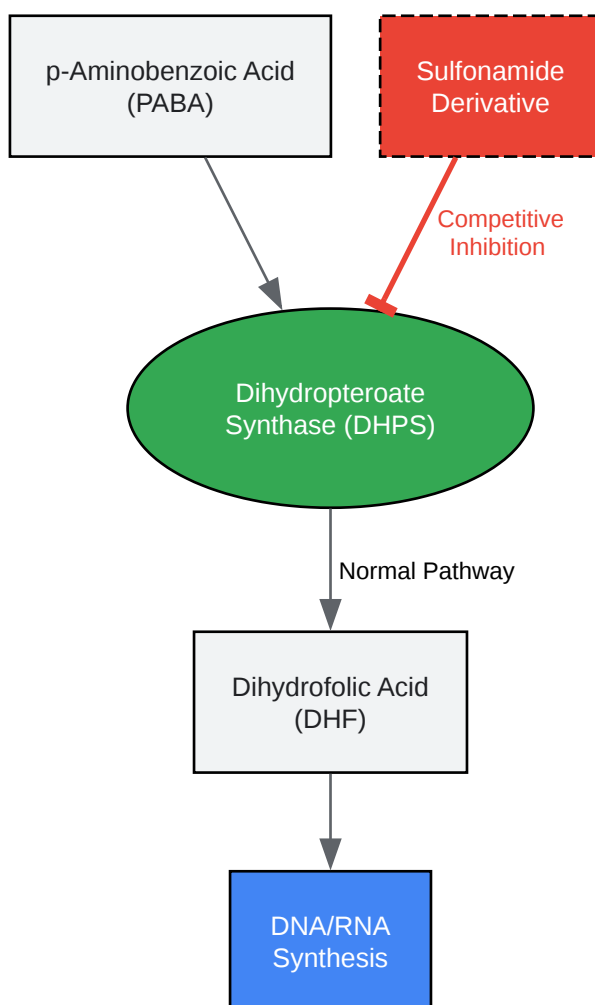


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Caption: A typical workflow for in silico prediction of sulfonamide derivative properties.

Antibacterial Mechanism of Action

Sulfonamides exert their antibacterial effect by interfering with the folic acid synthesis pathway, which is essential for bacterial survival.

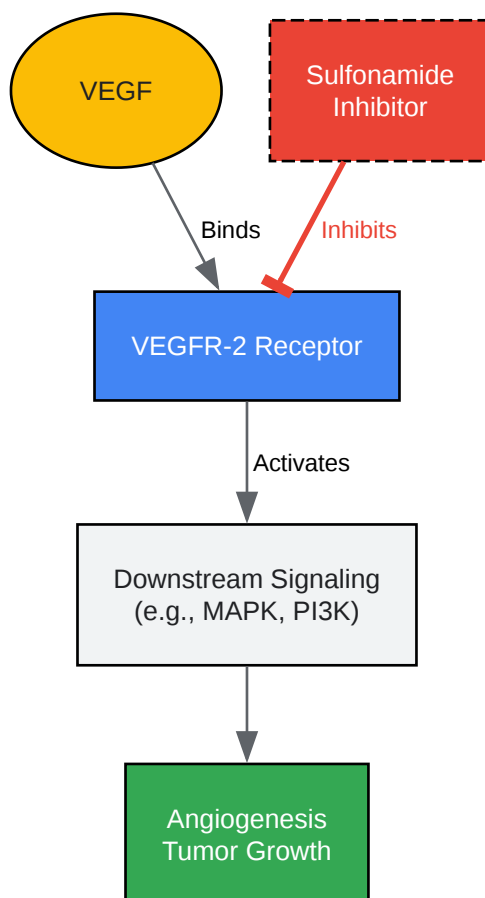


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Caption: Mechanism of antibacterial action via DHPS inhibition by sulfonamides.

VEGFR-2 Signaling Inhibition in Cancer

Certain sulfonamides act as anticancer agents by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in tumor angiogenesis.



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Caption: Inhibition of the VEGFR-2 signaling pathway by anticancer sulfonamides.

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